3-Chloro-1,2-propanediol chemical and physical properties
3-Chloro-1,2-propanediol chemical and physical properties
An In-depth Technical Guide to 3-Chloro-1,2-propanediol (3-MCPD)
Introduction
3-Chloro-1,2-propanediol (3-MCPD) is an organic chemical compound that has garnered significant attention from the scientific community due to its prevalence as a food contaminant and its toxicological profile.[1] It is the most common member of a group of chemical contaminants known as chloropropanols.[1] This compound is typically formed during the high-temperature processing of fat-containing foods that have been treated with hydrochloric acid or are in the presence of chloride ions.[1][2] It is commonly found in a wide range of foodstuffs, with the highest levels generally detected in soy sauce and products containing acid-hydrolyzed vegetable protein.[3] Due to its potential health risks, including being classified as a Group 2B "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC), a thorough understanding of its properties is crucial for researchers, scientists, and drug development professionals.[1][3]
Chemical and Physical Properties
3-MCPD is a colorless to pale yellow, viscous, hygroscopic liquid with a sweetish taste.[4][5] It is a chloro-substituted glycerol and is used as a chemical intermediate for dyes and other organic chemicals, a solvent, and a rodent chemosterilant.[4][6]
Identifiers and Structure
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IUPAC Name: 3-Chloropropane-1,2-diol[1]
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Synonyms: α-Chlorohydrin, Glycerol α-monochlorohydrin, 3-Monochloropropane-1,2-diol[1]
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CAS Number: 96-24-2[1]
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Molecular Formula: C₃H₇ClO₂[1]
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Molecular Weight: 110.54 g/mol [1]
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SMILES: C(C(CCl)O)O[5]
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InChI Key: SSZWWUDQMAHNAQ-UHFFFAOYSA-N
Quantitative Physical and Chemical Data
A summary of the key quantitative properties of 3-Chloro-1,2-propanediol is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 110.54 g/mol | [1] |
| Boiling Point | 213 °C (decomposes) | [1][5] |
| Melting Point | -40 °C | [1] |
| Density | 1.322 g/mL at 25 °C | |
| Refractive Index | 1.480 (n20/D) | |
| Vapor Pressure | 0.04 mmHg at 25 °C | |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Soluble in water, alcohol, and diethyl ether. |
Toxicology and Biological Effects
3-MCPD is classified as toxic if swallowed and can be fatal if inhaled.[4] It is known to cause skin irritation and serious eye damage upon exposure.[4] Prolonged or repeated exposure can cause damage to organs, particularly the kidneys and testes.[4] The oral LD₅₀ of 3-MCPD is 152 mg/kg of bodyweight in rats.[1]
The International Agency for Research on Cancer (IARC) has classified 3-MCPD as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals.[3][7] Furthermore, 3-MCPD has demonstrated male antifertility effects and is used as a chemosterilant for rodents.[1][3] It is capable of crossing the blood-testis and blood-brain barriers.[1][8]
Metabolic Pathway
The metabolism of 3-MCPD is a critical aspect of its toxicology. The compound is rapidly and completely absorbed from the gastrointestinal tract and is widely distributed in the body.[9] The primary metabolic pathway involves oxidation and conjugation reactions. 3-MCPD is oxidized to form β-chlorolactic acid and further to oxalic acid.[8][9] An intermediate metabolite, β-chlorolactaldehyde, may also be formed.[8] Detoxification occurs through conjugation with glutathione, which results in the formation of S-(2,3-dihydroxypropyl)cysteine and the corresponding mercapturic acid, N-acetyl-S-(2,3-dihydroxypropyl)cysteine, which are then excreted.[8]
Caption: Metabolic pathway of 3-Chloro-1,2-propanediol (3-MCPD).
Experimental Protocols
Synthesis of 3-Chloro-1,2-propanediol
A common and efficient method for the synthesis of 3-chloro-1,2-propanediol involves the hydrolysis of epichlorohydrin.[1] A green and scalable approach using ultrasound irradiation has been developed to avoid the use of solvents and acidic or basic conditions.[10][11]
Protocol: Ultrasound-Mediated Synthesis [10][11]
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Apparatus: An ultrasonic generator (e.g., 20 kHz, 750 W) equipped with a converter/transducer and a titanium oscillator horn is required.[11]
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Reaction Setup: In a suitable reaction vessel, combine epichlorohydrin and water. Optimal conditions have been reported using 2.2 molar equivalents of water.[10][11]
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Sonication: Irradiate the mixture with ultrasound at a power of 90 W for 1 hour.[10][11] The reaction is typically performed without external heating, as sonication will generate localized heat.
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Work-up: After the reaction is complete (monitored by techniques like GC), the excess water and any unreacted epichlorohydrin can be removed by distillation under reduced pressure.[11]
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Purification: The resulting 3-chloro-1,2-propanediol is often obtained in high purity (e.g., 82% yield) as a colorless oil and may not require further purification.[10][11]
Caption: Workflow for the ultrasound-mediated synthesis of 3-MCPD.
Analytical Determination of 3-MCPD in Edible Oils
The analysis of 3-MCPD in food matrices, particularly its esterified forms in edible oils, is complex. Indirect methods involving hydrolysis or transesterification followed by gas chromatography-mass spectrometry (GC-MS) are common.[12][13]
Protocol: Indirect Analysis by Acidic Transesterification and GC-MS [12]
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Sample Preparation: Weigh approximately 100 mg of the oil sample into a glass tube and dissolve it in 0.5 mL of tetrahydrofuran.[12]
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Internal Standard: Add a known amount of a deuterated internal standard (e.g., 80 µL of 3-MCPD-d5 solution) to the sample.[12]
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Transesterification: Add 1.8 mL of methanolic sulfuric acid solution (1.8% v/v) and vortex the mixture.[12] Cap the tube and incubate in a water bath at 40 °C for 16 hours. This step cleaves the fatty acid esters to release free 3-MCPD.[12]
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Extraction: After incubation, allow the sample to cool. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution, then vortex. Centrifuge to separate the layers and transfer the lower aqueous layer to a new tube. Repeat the extraction of the aqueous layer with hexane to remove fatty acid methyl esters.
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Derivatization: Add an appropriate derivatizing agent, such as phenylboronic acid (PBA), to the extracted aqueous phase to improve the volatility and chromatographic behavior of 3-MCPD.[13]
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GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system.[12]
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Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of 3-MCPD in the original sample.[12]
References
- 1. 3-MCPD - Wikipedia [en.wikipedia.org]
- 2. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]
- 3. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ess.honeywell.com [ess.honeywell.com]
- 5. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-1,2-propanediol | 96-24-2 [chemicalbook.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. glsciences.eu [glsciences.eu]
- 14. agilent.com [agilent.com]
